8-Methyl-4-nitroquinoline 1-oxide

概要

説明

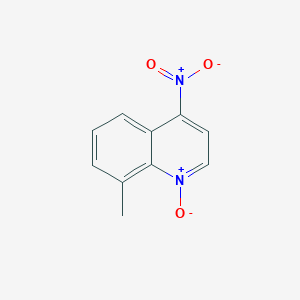

8-Methyl-4-nitroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. It is structurally characterized by a quinoline ring substituted with a methyl group at the 8th position and a nitro group at the 4th position, with an oxide group attached to the nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 8-methylquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the 4th position. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the nitrogen atom into an oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and oxidation steps are carefully monitored, and the final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Nitration and Regioselectivity

-

Conditions : Nitration of methylquinolines (e.g., 7-methylquinoline) with HNO₃/H₂SO₄ yields 7-methyl-8-nitroquinoline with >85% selectivity ( ).

-

Mechanism : The methyl group directs nitration to the adjacent position via steric hindrance and electronic activation ( ).

| Substrate | Nitration Position | Yield | Conditions | Reference |

|---|---|---|---|---|

| 7-Methylquinoline | 8-position | 87% | HNO₃/H₂SO₄, 60°C | |

| 5-Methylquinoline | 6-position | Minor | HNO₃/H₂SO₄, 60°C |

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction to form hydroxylamine or amine derivatives, critical in biological activation:

-

Biological Reduction : In metabolic pathways, 4-nitroquinoline 1-oxide derivatives are reduced to 4-hydroxyaminoquinoline 1-oxide , a DNA-binding carcinogen ( ).

-

Chemical Reduction : Catalytic hydrogenation or enzymatic reduction converts the nitro group to an amine, altering mutagenic potential ( ).

Interactions with Biomolecules

-

DNA Adduct Formation : The nitro group forms covalent adducts with DNA bases (e.g., C-8 of deoxyguanosine), leading to mutagenic G→T transversions ( ).

-

Proteasome Degradation : 4-Nitroquinoline derivatives downregulate proteins like POLD4 via ubiquitination, impairing DNA repair ( ).

Functionalization and Derivatives

-

Methyl Group Reactivity : The 8-methyl group is chemically inert under standard conditions but influences regioselectivity in nitration ( ).

-

N-Oxide Reactivity : The N-oxide moiety participates in charge-transfer interactions with purine nucleosides, altering NMR chemical shifts (e.g., upfield shifts in C-8H protons) ( ).

Carcinogenicity and Genotoxicity

-

Mechanism : 8-Methyl-4-nitroquinoline 1-oxide induces bulky DNA adducts and oxidative damage (e.g., 8-OHdG), triggering genomic instability ( ).

-

Synergistic Effects : Combined with subcarcinogenic doses of other nitroquinolines, it potentiates tumorigenesis in murine models ( ).

Key Research Findings

-

Selective Synthesis : Nitration of methylquinolines under acidic conditions achieves high regioselectivity for the 8-position ( ).

-

Metabolic Activation : Reduction of the nitro group generates reactive intermediates that bind DNA ( ).

-

DNA Repair Inhibition : Downregulation of POLD4 via ubiquitin-proteasome pathways exacerbates genomic damage ( ).

科学的研究の応用

8-Methyl-4-nitroquinoline 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.

Biology: Employed in studies related to DNA damage and repair mechanisms due to its ability to form bulky DNA adducts.

Medicine: Investigated for its potential anticancer properties and its role in inducing mutations for genetic studies.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 8-Methyl-4-nitroquinoline 1-oxide involves the formation of DNA adducts, which interfere with DNA replication and transcription. The compound is metabolized to form reactive intermediates that bind to DNA, leading to mutations and cellular damage. This property makes it a valuable tool in studying DNA repair pathways and the effects of mutagenic agents.

類似化合物との比較

Similar Compounds

4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic properties.

4-Nitropyridine 1-oxide: Another nitro-substituted heterocyclic compound used in similar research applications.

Uniqueness

8-Methyl-4-nitroquinoline 1-oxide is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with biological molecules and can lead to different outcomes in scientific studies compared to its analogs.

生物活性

8-Methyl-4-nitroquinoline 1-oxide (8-MNQO) is a nitroquinoline derivative that has garnered attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This compound is structurally related to 4-nitroquinoline 1-oxide (4-NQO), a well-studied carcinogen, and exhibits similar mechanisms of action in biological systems. This article reviews the biological activity of 8-MNQO, focusing on its genotoxic effects, immune response modulation, and implications in cancer research.

8-MNQO is metabolized in vivo to form reactive intermediates that can interact with DNA, leading to the formation of DNA adducts. These adducts are critical in mediating the compound's mutagenic effects. The primary mechanisms include:

- Formation of DNA Adducts : Like 4-NQO, 8-MNQO can form stable monoadducts with genomic DNA, resulting in mutagenic lesions that disrupt normal cellular functions.

- Oxidative Stress Induction : The compound induces the production of reactive oxygen species (ROS), which contribute to oxidative damage in cells. This oxidative stress is linked to increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage .

Genotoxicity Studies

Research has demonstrated that 8-MNQO exhibits significant genotoxicity. In vitro studies using human fibroblasts showed that treatment with 8-MNQO resulted in a dose-dependent increase in DNA damage markers, including:

| Concentration (µM) | % Increase in 8-OHdG | ROS Levels Detected |

|---|---|---|

| 1 | 150% | Superoxide, H2O2 |

| 5 | 300% | Hydroxyl radicals |

| 10 | 500% | All ROS types detected |

These findings indicate that even low concentrations of 8-MNQO can lead to significant oxidative damage and DNA modifications .

Immune Response Modulation

Recent studies have explored the impact of 8-MNQO on immune cell populations. In murine models, exposure to this compound resulted in:

- Decreased B-cell Populations : A significant reduction in B cells was observed in the spleens of treated mice compared to controls.

- Altered T-cell Dynamics : Specific subsets of T cells, including γδ T cells, were also diminished, suggesting an immunosuppressive effect that could facilitate tumor progression .

Case Studies and Experimental Models

Several case studies have utilized animal models to assess the carcinogenic potential of 8-MNQO:

- Oral Squamous Cell Carcinoma (OSCC) Model :

- Liver Toxicity Assessment :

特性

IUPAC Name |

8-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-3-2-4-8-9(12(14)15)5-6-11(13)10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHBQAQVJHCYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161498 | |

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-45-2 | |

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。